molecular formula C8H14O B6205916 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 74752-30-0

2,2-dimethyl-7-oxabicyclo[4.1.0]heptane

Katalognummer: B6205916
CAS-Nummer: 74752-30-0
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: XNZOPQSTKAYQTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-7-oxabicyclo[410]heptane is a bicyclic ether compound with the molecular formula C8H14O It is characterized by its unique structure, which includes a seven-membered ring with an oxygen atom and two methyl groups attached to the second carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction of a furan derivative with an olefinic or acetylenic dienophile can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production. Additionally, purification techniques like distillation or chromatography are employed to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or structural modifications of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dimethyl-7-oxabicyclo[4.1.0]heptane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in synthesis and materials science .

Eigenschaften

CAS-Nummer

74752-30-0

Molekularformel

C8H14O

Molekulargewicht

126.20 g/mol

IUPAC-Name

2,2-dimethyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H14O/c1-8(2)5-3-4-6-7(8)9-6/h6-7H,3-5H2,1-2H3

InChI-Schlüssel

XNZOPQSTKAYQTI-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC2C1O2)C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.